molecular formula C11H15NO B1200780 2-tert-Butyl-3-phenyloxaziridine CAS No. 7731-34-2

2-tert-Butyl-3-phenyloxaziridine

Cat. No. B1200780
CAS RN: 7731-34-2
M. Wt: 177.24 g/mol
InChI Key: YFBUTSZDUOMTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-3-phenyloxaziridine is a colorless free-flowing liquid with an average molecular weight of 177.2 g/mol . It is an oxygenating and aminating agent of nucleophilic species and has been used in cycloaddition reactions .


Synthesis Analysis

The synthesis of 2-tert-Butyl-3-phenyloxaziridine involves the cycloaddition reaction of 2-tert-butyl-3-aryloxaziridines with phenyl isocyanate. This process results in the cleavage of the C–O bond of the oxaziridine ring, yielding 1,2,4-oxadiazolidin-5-ones .


Molecular Structure Analysis

The molecular formula of 2-tert-Butyl-3-phenyloxaziridine is C11H15NO . The exact mass is 177.115356 Da .


Chemical Reactions Analysis

2-tert-Butyl-3-phenyloxaziridine has been used in various chemical reactions. For instance, it has been used as a unique reagent for the oxidation of thiolates into sulfenates . It has also been involved in the asymmetric oxidation of nonfunctionalized sulfides to sulfoxides .


Physical And Chemical Properties Analysis

2-tert-Butyl-3-phenyloxaziridine has a density of 1.069 g/cm³. It has a boiling point of 55–58 °C at 0.05 mmHg . It rearranges to nitrone if heated .

Scientific Research Applications

  • Synthesis and Reactivity as Electrophilic Sources of Nitrogen : 2-tert-Butyl-3-phenyloxaziridine has been found to be an efficient and stable reagent, particularly useful as an electrophilic source of nitrogen. Its potential as a general reagent for this purpose is highlighted due to its stability and efficiency (Blanc et al., 2010).

  • Use in Cycloaddition Reactions : This compound has been identified as useful in cycloaddition reactions. It is an oxygenating and aminating agent of nucleophilic species and has been used more recently in cycloaddition reactions, demonstrating its versatility in organic synthesis (Troisi & Rosato, 2011).

  • Oxidation of Sulfides to Sulfoxides : Under high-pressure conditions, 2-tert-Butyl-3-phenyloxaziridine acts as an oxidant, converting sulfides to sulfoxides. This reaction is noteworthy as it occurs despite the compound being reported as inactive as an oxidant under atmospheric pressure (Shimizu et al., 1997).

  • Oxidation of Aliphatic Thiolates : It has been successfully used for the smooth oxidation of aliphatic thiolates into sulfenates at room temperature. This represents a valuable example of using this compound as an oxidizing agent in synthetic organic chemistry (Boudou et al., 2007).

  • Photochemical and Thermal Rearrangement : Studies have shown that 2-tert-Butyl-3-phenyloxaziridine undergoes photochemical and thermal rearrangement, providing evidence in support of the stereoelectronic control theory in the rearrangement of oxaziridines (Lattes et al., 1982).

properties

IUPAC Name

2-tert-butyl-3-phenyloxaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)12-10(13-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBUTSZDUOMTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40998553
Record name 2-tert-Butyl-3-phenyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-3-phenyloxaziridine

CAS RN

7731-34-2
Record name 2-(1,1-Dimethylethyl)-3-phenyloxaziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7731-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenyl-N-tert-butyloxaziridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyl-3-phenyloxaziridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxaziridine, 2-(1,1-dimethylethyl)-3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butyl-3-phenyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

13.2 gm (0.082 moles) of the N-benzylidene-t-butylamine prepared as in Example 1 was added to a 600 ml beaker containing 28.8 gm of sodium bicarbonate (0.3428 moles) in a solution consisting of 50 ml water and 50 ml acetone. The mixture was stirred vigorously with a mechanical paddle stirrer. While stirring, 60 gm (0.098 moles) of Oxone® was added portion wise over a 3 to 5 minute period. The resulting three-phase mixture was initially bluish in color and eventually faded to a pale yellow color as the reaction proceeded. The reaction was stirred at ambient temperature for one hour and followed by GC analysis as described in Example 1. The GC analysis revealed only a trace of the starting material (very tiny peak at 3.72 minutes) and predominant conversion to the oxaziridine, a peak having a retention time of 4.45 minutes. The mixture was diluted with 300 ml of water to dissolve any salts therein. The 2-phase mixture was extracted with 100 ml of hexane. The hexane layer was separated and concentrated under vacuum to remove all solvent. The resulting, almost clear liquid, 2-t-butyl-3-phenyl oxaziridine product weighed 13.74 gm (94.7% crude yield).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step Two
Name
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butyl-3-phenyloxaziridine
Reactant of Route 2
2-tert-Butyl-3-phenyloxaziridine
Reactant of Route 3
Reactant of Route 3
2-tert-Butyl-3-phenyloxaziridine

Citations

For This Compound
50
Citations
M Newcomb, RA Reeder - The Journal of Organic Chemistry, 1980 - ACS Publications
… The reactions of (Ģ)-2-tert-butyl-3-phenyloxaziridine (la) with lithium amide bases in … available at these positions [eg, (E)-2-tert-butyl-3-phenyloxaziridine (la)], the oxaziridine is stable in …
Number of citations: 31 pubs.acs.org
C Boudou, M Berges, C Sagnes… - The Journal of …, 2007 - ACS Publications
… , we targeted the three structures 1c−e already described in the literature, namely 2-tert-butyloxaziridine, 2-tert-butyl-3-(4-nitrophenyl)oxaziridine, and 2-tert-butyl-3-phenyloxaziridine. A …
Number of citations: 23 pubs.acs.org
M Shimizu, I Shibuya, Y Taguchi… - Journal of the …, 1997 - pubs.rsc.org
… Although some oxaziridines, which are unique threemembered heterocycles having a carbon-, nitrogen- and oxygencontaining ring,2 are oxidants,3 2-tert-butyl-3-phenyloxaziridine 1a …
Number of citations: 2 pubs.rsc.org
M Shimizu, Y Gama, I Shibuya - Heterocycles, 1998 - infona.pl
2-tert-Butyl-3-phenyloxaziridine was heated with alkyl isothiocyanates to afford 4-alkyl-2-tert-butyl-3-phenyl-1,2,4-oxadiazolidine-5-thiones. The reaction mechanism of the ring …
Number of citations: 3 www.infona.pl
L Troisi, F Rosato - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
2‐tert‐Butyl‐3‐phenyloxaziridine - Troisi - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
RS Vieta - 1984 - search.proquest.com
… These substrates were benzophenone, (E)-2-tert-butyl-3phenyloxaziridine (4), and thianthrene (+l radical cation) perch lorate (68). The structure of the amides was des igned so that …
Number of citations: 1 search.proquest.com
W Mingyi, Y Hongfang, W Anxin… - Journal of Chemical …, 1999 - journals.sagepub.com
… involves a novel selective demethylation reaction and the coupling reaction of the Grignard reagent produced from an aryl bromopropane with (E) -2-tert-butyl-3-phenyloxaziridine. …
Number of citations: 2 journals.sagepub.com
M Komatsu, Y Ohshiro, T Agawa - The Journal of Organic …, 1972 - ACS Publications
… prepared from 2-tertbutyl-3-phenyloxaziridine, benzaldehyde and N-methylhydroxylamine, benzaldehyde and ¿ -phenylhydroxylamine, and cyclohexanone and JV-…
Number of citations: 20 pubs.acs.org
E Gipstein, CG Willson, H Sachdev - The Journal of Organic …, 1980 - ACS Publications
… The reactions of (£)-2-tert-butyl-3-phenyloxaziridine (la) with lithium amide bases in … available at these positions [eg, (E)-2-tert-butyl-3-phenyloxaziridine (la)], the oxaziridine is stable in …
Number of citations: 26 pubs.acs.org
RA Reeder - 1983 - search.proquest.com
… ; the compounds are: (E)-2-tert-butyl-3-phenyloxaziridine (la ), N-tert-butylbenzaldimine *— ■… standard were treated with aliquots of (E)-2-tert-butyl-3-phenyloxaziridine (la) in ether with …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.